ethyl 6-[[2-(2-formylphenoxy)acetyl]oxymethyl]-4-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
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Overview
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, density, and reactivity. For “ethyl 2-(2-formylphenoxy)acetate”, a related compound, the melting point is reported to be between 45 - 47 degrees Celsius .Scientific Research Applications
Chemical Synthesis and Heterocyclic Chemistry
Ethyl 6-[[2-(2-formylphenoxy)acetyl]oxymethyl]-4-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is involved in a variety of chemical reactions that are foundational in the synthesis of heterocyclic compounds. This chemical serves as a building block in the synthesis of tetrahydropyridines, a class of compounds with significant chemical and pharmacological interest. For example, ethyl 2-methyl-2,3-butadienoate, functioning as a 1,4-dipole synthon, undergoes annulation with N-tosylimines in the presence of an organic phosphine catalyst to form ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and regioselectivity (Zhu, Lan, & Kwon, 2003).
Advancements in Pyrimidine Derivatives Synthesis
The compound has also been instrumental in advancing the synthesis of novel pyrimidine derivatives, which are crucial in the development of pharmaceuticals and materials science. In one study, ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates reacted under microwave irradiation and solvent-free conditions with 3-formylchromone or diethyl (ethoxymethylene)malonate to yield novel pyrimido[1,2-a]pyrimidines. This process highlights the potential for efficient and environmentally friendly synthetic routes in heterocyclic chemistry (Vanden Eynde, Hecq, Kataeva, & Kappe, 2001).
Antimicrobial and Pharmacological Applications
Further research into the applications of this compound reveals its role in the synthesis of chromone-pyrimidine coupled derivatives, which have been evaluated for their antimicrobial properties. In a notable study, ionic liquid-promoted synthesis of ethyl 4-(6-substituted-4-oxo-4H-chromen-3-yl)-6-methyl-2-thioxo/oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives demonstrated significant in vitro antifungal and antibacterial activity, showcasing the potential of these derivatives in medical applications (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).
Safety and Hazards
Based on the safety information for “ethyl 2-(2-formylphenoxy)acetate”, the compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
ethyl 6-[[2-(2-formylphenoxy)acetyl]oxymethyl]-4-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O7/c1-3-25-17(23)16-11(2)19-18(24)20-13(16)9-27-15(22)10-26-14-7-5-4-6-12(14)8-21/h4-8,11H,3,9-10H2,1-2H3,(H2,19,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMSPHCADOHQCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C)COC(=O)COC2=CC=CC=C2C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>56.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85271277 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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